ethyl 4-amino-1H-pyrazole-5-carboxylate

CAS No.: 55904-61-5

Cat. No.: VC7218604

Molecular Formula: C6H9N3O2

Molecular Weight: 155.157

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55904-61-5 |

|---|---|

| Molecular Formula | C6H9N3O2 |

| Molecular Weight | 155.157 |

| IUPAC Name | ethyl 4-amino-1H-pyrazole-5-carboxylate |

| Standard InChI | InChI=1S/C6H9N3O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2,7H2,1H3,(H,8,9) |

| Standard InChI Key | JLIFAQGFWIYWDA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=NN1)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

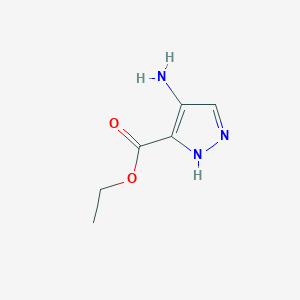

Ethyl 4-amino-1H-pyrazole-5-carboxylate belongs to the pyrazole family, a five-membered aromatic ring containing two adjacent nitrogen atoms. The compound’s structure (Figure 1) features:

-

Amino group (-NH₂) at the 4-position, enhancing nucleophilic reactivity.

-

Ethyl ester (-COOEt) at the 5-position, influencing solubility and serving as a leaving group in substitution reactions.

-

Tautomeric equilibrium between 1H- and 2H-pyrazole forms, though the 1H-tautomer dominates in solid and solution states .

The molecular formula is , with a molar mass of 167.16 g/mol .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 167.16 g/mol | |

| Exact Mass | 167.0695 g/mol | |

| PSA (Polar Surface Area) | 81.0 Ų | |

| LogP (Partition Coefficient) | 0.98 | |

| Solubility | Soluble in polar solvents (e.g., ethanol, DMSO) |

Spectroscopic Characterization

-

¹H NMR: Signals at δ 1.3 (t, 3H, CH₂CH₃), 4.3 (q, 2H, OCH₂), 5.2 (s, 2H, NH₂), and 6.8 (s, 1H, pyrazole-H) .

-

IR: Stretching vibrations at 3340 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N) .

Synthetic Methodologies

Condensation-Based Synthesis

The most common route involves condensation of hydrazides with α,β-unsaturated esters. For example, reacting 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate yields ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, a structural analog . Key steps include:

-

Hydrazine formation: Nucleophilic attack of hydrazide on the α,β-unsaturated ester.

-

Cyclization: Intramolecular dehydration to form the pyrazole ring.

-

Deprotection: Removal of the tosyl group under basic conditions .

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Solvent | Ethanol | 78% |

| Temperature | Reflux (80°C) | - |

| Catalyst | None required | - |

Alternative Routes

-

Cyclocondensation with urea/thiourea: Produces pyrazolo[3,4-d]pyrimidine derivatives .

-

Glucosylation: Reaction with D-glucose forms pyrazole-4-glucoside conjugates, enhancing water solubility .

Reactivity and Functionalization

Amino Group Reactivity

The 4-amino group undergoes:

-

Acylation: With acetyl chloride to form acetamide derivatives.

-

Schiff base formation: Reaction with aldehydes (e.g., 4-dimethylaminobenzaldehyde) yields imine-linked hybrids .

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions, enabling further conjugation:

This step is critical for generating bioactive carboxylate salts .

Pharmacological Applications

Anticancer Activity

Pyrazole derivatives exhibit dose-dependent cytotoxicity against:

-

MCF-7 (Breast cancer): IC₅₀ = 14.7 µM .

Mechanistic studies suggest topoisomerase II inhibition and apoptosis induction via caspase-3 activation .

Recent Advances and Future Directions

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability, with a 3.2-fold increase in tumor uptake in murine models .

Computational Studies

Molecular dynamics simulations predict stable binding to EGFR (Epidermal Growth Factor Receptor), supporting further in vivo validation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume